1-Iodo-2-methylbutane
Overview
Description
1-Iodo-2-methylbutane is an organic compound with the molecular formula C₅H₁₁I. It is a halogenated alkane, specifically an iodinated derivative of 2-methylbutane. This compound is characterized by the presence of an iodine atom attached to the first carbon of the 2-methylbutane chain. It is a colorless liquid with a relatively high molecular weight of 198.05 g/mol .
Mechanism of Action
Target of Action
1-Iodo-2-methylbutane, with the molecular formula C5H11I , is a halogenated alkane. Its primary targets are organic compounds with active sites that can undergo nucleophilic substitution or elimination reactions .
Mode of Action
This compound can participate in nucleophilic substitution (SN1 or SN2) or elimination (E1 or E2) reactions . In a nucleophilic substitution reaction, the iodine atom, being a good leaving group, is replaced by a nucleophile. In an elimination reaction, the iodine atom and a proton from a β-carbon are removed, forming a double bond .
Biochemical Analysis
Biochemical Properties
1-Iodo-2-methylbutane plays a significant role in biochemical reactions, particularly in the formation of alkyl radicals. It interacts with various enzymes and proteins, acting as a scavenger in plasma radiofrequency discharges The compound’s interaction with iodine helps in the identification of alkyl radicals, which are crucial intermediates in many biochemical processes
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic activities and gene expression patterns . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation These binding interactions can result in changes in gene expression and alterations in cellular processes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function Studies have shown that this compound can undergo degradation, leading to changes in its biochemical properties and interactions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects Understanding the dosage effects of this compound is essential for determining its therapeutic potential and safety in animal studies
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical properties and interactions . The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. These interactions are crucial for determining the compound’s therapeutic potential and its impact on cellular health.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
1-Iodo-2-methylbutane can be synthesized through several methods:
Finkelstein Reaction: This involves the substitution of a halogen atom in an alkyl halide with iodine.
Direct Iodination: This method involves the reaction of 2-methylbutane with iodine in the presence of a catalyst such as red phosphorus.
Chemical Reactions Analysis
1-Iodo-2-methylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It can react with nucleophiles such as hydroxide ions, cyanide ions, and amines to form corresponding substituted products.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form alkenes.
Reduction Reactions: It can be reduced to 2-methylbutane using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Iodo-2-methylbutane has several applications in scientific research:
Organic Synthesis: It is used as an alkylating agent in the synthesis of various organic compounds.
Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active molecules.
Material Science: It is used in the preparation of specialized materials and polymers.
Comparison with Similar Compounds
1-Iodo-2-methylbutane can be compared with other halogenated alkanes such as:
1-Iodo-3-methylbutane: Similar in structure but with the iodine atom on the third carbon.
1-Bromo-2-methylbutane: Similar but with a bromine atom instead of iodine.
1-Chloro-2-methylbutane: Similar but with a chlorine atom instead of iodine
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its brominated and chlorinated counterparts.
Properties
IUPAC Name |
1-iodo-2-methylbutane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11I/c1-3-5(2)4-6/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBHXHXNWHTGSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951928 | |
Record name | 1-Iodo-2-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60951928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29394-58-9, 616-14-8 | |
Record name | (S)-(+)-1-Iodo-2-methylbutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029394589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Iodo-2-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60951928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-1-Iodo-2-methylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Iodo-2-methylbutane (stabilized with Copper chip) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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